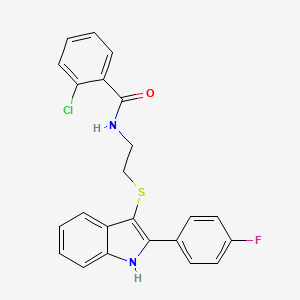

2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2OS/c24-19-7-3-1-5-17(19)23(28)26-13-14-29-22-18-6-2-4-8-20(18)27-21(22)15-9-11-16(25)12-10-15/h1-12,27H,13-14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQKSFAHRVBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, also known as 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula: C23H18ClFN2OS

- Molecular Weight: 424.92 g/mol

- IUPAC Name: 4-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide

This structure includes a thioether linkage, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds with indole and thiazole moieties exhibit notable anticancer properties. The presence of the indole structure in this compound is hypothesized to contribute to its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the compound's cytotoxicity against several cancer cell lines, including:

- Cancer Cell Lines Tested:

- A431 (human epidermoid carcinoma)

- U251 (human glioblastoma)

The results showed that the compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| A431 | 1.98 | Doxorubicin | 3.00 |

| U251 | 1.61 | Doxorubicin | 3.00 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Bcl-2 Protein: The compound interacts with the Bcl-2 protein, which plays a critical role in regulating apoptosis. Molecular dynamics simulations suggest that hydrophobic interactions are crucial for binding affinity .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that compounds similar to this compound may exhibit:

- Antimicrobial Activity: Certain derivatives have shown promise against bacterial strains, indicating potential utility in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the indole and phenyl rings can significantly impact biological activity. For instance:

- Electron-Withdrawing Groups: The presence of fluorine on the phenyl ring enhances the compound's potency against cancer cells.

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds highlight key variations and their implications:

Key Observations :

- Thioether vs.

- Substituent Effects : Methoxy () and azepane-sulfonyl () groups alter solubility and hydrogen-bonding capacity, which could influence pharmacokinetics.

- Indole Modifications : Methyl or fluorophenyl substitutions on indole () affect π-system interactions, critical for target binding in receptor-mediated pathways.

Physicochemical Properties

- Molecular Weight : The target compound (~403 g/mol, estimated) is heavier than ’s analog (328.8 g/mol) due to the thioethyl and fluorophenyl groups.

- Lipophilicity : The thioether linker likely increases LogP compared to ether-linked analogs (e.g., LogP = 3.9 in ).

- Hydrogen Bonding: The indole N-H and benzamide carbonyl offer hydrogen-bond donor/acceptor sites, similar to nitazoxanide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.